5-Ethenyl-1,2-dimethylpyridin-1-ium;5-ethenyl-2-methylpyridine;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 5-ethenyl-1,2-dimethyl-, chloride, polymer with 5-ethenyl-2-methylpyridine is a complex chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a pyridinium ring with ethenyl and methyl substituents, and it forms a polymer with another pyridinium derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 5-ethenyl-1,2-dimethyl-, chloride, polymer with 5-ethenyl-2-methylpyridine typically involves the polymerization of the monomeric units. The reaction conditions often include the use of a suitable solvent, such as acetonitrile or methanol, and a catalyst to facilitate the polymerization process. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale polymerization reactors where the monomers are continuously fed into the reactor, and the polymer is formed under optimized conditions. The process may also include purification steps to remove any unreacted monomers or by-products, ensuring the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 5-ethenyl-1,2-dimethyl-, chloride, polymer with 5-ethenyl-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one of the substituents on the pyridinium ring is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 5-ethenyl-1,2-dimethyl-, chloride, polymer with 5-ethenyl-2-methylpyridine has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in polymerization processes.
Biology: It has applications in biological research, particularly in the study of cellular processes and as a component in drug delivery systems.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of advanced materials, such as conductive polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of pyridinium, 5-ethenyl-1,2-dimethyl-, chloride, polymer with 5-ethenyl-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and function. It may also interact with enzymes and other proteins, affecting their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium chloride: A simpler pyridinium salt with similar chemical properties.
N-methylpyridinium chloride: Another pyridinium derivative with a methyl substituent.
Pyridinium chlorochromate: A pyridinium salt used as an oxidizing agent in organic synthesis.
Uniqueness
Pyridinium, 5-ethenyl-1,2-dimethyl-, chloride, polymer with 5-ethenyl-2-methylpyridine is unique due to its polymeric structure and the presence of ethenyl and methyl substituents. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
125715-38-0 |
---|---|
Molekularformel |
C17H21ClN2 |
Molekulargewicht |
288.8 g/mol |
IUPAC-Name |
5-ethenyl-1,2-dimethylpyridin-1-ium;5-ethenyl-2-methylpyridine;chloride |
InChI |
InChI=1S/C9H12N.C8H9N.ClH/c1-4-9-6-5-8(2)10(3)7-9;1-3-8-5-4-7(2)9-6-8;/h4-7H,1H2,2-3H3;3-6H,1H2,2H3;1H/q+1;;/p-1 |
InChI-Schlüssel |
SLEQJJLUMATCIM-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NC=C(C=C1)C=C.CC1=[N+](C=C(C=C1)C=C)C.[Cl-] |
Verwandte CAS-Nummern |
125715-38-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.